2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 175136-30-8
VCID: VC20922791
InChI: InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
SMILES: CC1=C(N=C(S1)C2=CC=CC=C2)CCO
Molecular Formula: C12H13NOS
Molecular Weight: 219.3 g/mol

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

CAS No.: 175136-30-8

Cat. No.: VC20922791

Molecular Formula: C12H13NOS

Molecular Weight: 219.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol - 175136-30-8

Specification

CAS No. 175136-30-8
Molecular Formula C12H13NOS
Molecular Weight 219.3 g/mol
IUPAC Name 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol
Standard InChI InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Standard InChI Key LFWWGOVVMHFOKV-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)C2=CC=CC=C2)CCO
Canonical SMILES CC1=C(N=C(S1)C2=CC=CC=C2)CCO

Introduction

Chemical Identification and Nomenclature

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a thiazole derivative with established chemical identification parameters. The compound is registered under the Chemical Abstracts Service (CAS) number 175136-30-8, which serves as its unique identifier in chemical databases and literature . Its comprehensive chemical identification includes multiple synonyms such as "2-(5-methyl-2-phenylthiazol-4-yl)ethanol" and "4-Thiazoleethanol, 5-methyl-2-phenyl-", which are used interchangeably in scientific literature . The compound is also identified in various databases including DSSTox Substance ID (DTXSID90374989) and Wikidata (Q82163546), facilitating its accessibility across multiple chemical information platforms .
The molecular formula of this compound is C₁₂H₁₃NOS, indicating its composition of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom . This elemental composition is consistent with its thiazole core structure and additional functional groups. The molecular weight of the compound is precisely calculated as 219.30 g/mol, an important parameter for analytical procedures and stoichiometric calculations in synthetic applications .

Structural Identifiers

The compound's structural representation can be expressed through various chemical notation systems as detailed in Table 1.

Identifier TypeNotation
IUPAC Name2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol
InChIInChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
InChIKeyLFWWGOVVMHFOKV-UHFFFAOYSA-N
SMILESCC1=C(N=C(S1)C2=CC=CC=C2)CCO
Table 1: Chemical identifiers for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol .

Chemical Structure and Properties

The molecular structure of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol features a central 1,3-thiazole heterocyclic ring system with four key substituents positioned strategically around this core . The thiazole ring contains one sulfur atom and one nitrogen atom in positions 1 and 3, respectively, creating an aromatic five-membered heterocycle. Position 2 of the thiazole ring bears a phenyl group, position 4 contains an ethanol side chain (CH₂CH₂OH), and position 5 is substituted with a methyl group .
The presence of multiple functional groups in this molecule creates a complex electronic environment. The thiazole core contributes to the compound's aromaticity and provides electron-rich sites for potential interactions. The phenyl group attached at position 2 enhances the molecule's lipophilicity and provides additional sites for π-π interactions. The ethanol side chain at position 4 introduces polarity and hydrogen bonding capability through its hydroxyl group, significantly influencing the compound's solubility profile and potential for intermolecular interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator